5-amino-N-(4-chlorophenyl)-1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide
Description
This compound features a 1,2,3-triazole core substituted at position 5 with an amino group, a carboxamide moiety linked to a 4-chlorophenyl group, and a 1,3-oxazole-4-ylmethyl substituent. The oxazole ring is further substituted with a 5-methyl group and a 3-methylphenyl group.
Properties
IUPAC Name |
5-amino-N-(4-chlorophenyl)-1-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN6O2/c1-12-4-3-5-14(10-12)21-25-17(13(2)30-21)11-28-19(23)18(26-27-28)20(29)24-16-8-6-15(22)7-9-16/h3-10H,11,23H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNQCQJMUHORJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NC4=CC=C(C=C4)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-amino-N-(4-chlorophenyl)-1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory activities, supported by recent research findings and case studies.
Chemical Structure
The compound features a complex structure that combines multiple pharmacophores:
- Triazole ring : Known for various biological activities.
- Oxazole ring : Associated with antimicrobial and anticancer properties.
- Chlorophenyl group : Enhances lipophilicity and biological activity.
Antibacterial Activity
Recent studies have shown that derivatives of triazole compounds exhibit significant antibacterial properties. For instance:
- A study demonstrated that certain triazole derivatives displayed moderate to strong activity against Salmonella typhi and Bacillus subtilis .
- The compound's structural features may enhance its interaction with bacterial enzymes, leading to effective inhibition.
Anticancer Activity
Compounds containing triazole and oxazole rings have been investigated for their anticancer potential:
- Research indicates that derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- In vitro studies have shown promising results against several cancer cell lines.
Enzyme Inhibition
Enzyme inhibition is another critical aspect of the biological activity of this compound:
- The synthesized compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease. Strong inhibitory effects were noted, suggesting potential applications in treating diseases related to these enzymes .
Study 1: Antimicrobial Efficacy
In a controlled study, various derivatives of triazole were tested against multiple bacterial strains. The findings indicated that the presence of the chlorophenyl group significantly enhanced antibacterial activity compared to non-chlorinated analogs.
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Moderate |
| Compound B | Bacillus subtilis | Strong |
| Compound C | E. coli | Weak |
Study 2: Anticancer Potential
A series of in vitro tests on cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. The IC50 values were determined for various cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
These results suggest that the compound may be a candidate for further development in cancer therapy.
The biological activities of 5-amino-N-(4-chlorophenyl)-1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide can be attributed to several mechanisms:
- Enzyme Interaction : Binding to active sites of bacterial enzymes or cancer-related enzymes.
- Cell Membrane Disruption : Altering membrane permeability leading to cell death.
- Signal Transduction Pathway Modulation : Affecting pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key structural analogs include triazole-carboxamides and pyrazole-carboxamides with varying aryl, halogen, and heterocyclic substituents. Below is a comparative analysis based on available
Key Observations :
- The target compound’s 1,3-oxazole substituent distinguishes it from pyrazole-based analogs (e.g., 3a–3d), which may alter electron distribution and binding interactions.
- Higher yields (e.g., 71% for 3d) correlate with electron-withdrawing substituents like fluorine, which may stabilize intermediates during synthesis .
Computational Similarity Analysis
- Fingerprint-Based Methods : MACCS and Morgan fingerprints () quantify structural similarity. The target compound’s Tanimoto index relative to CAI () would likely exceed 0.7, indicating high similarity .
- Activity Cliffs: Minor substituent changes (e.g., chloro to methyl) may drastically alter bioactivity, warranting predictive modeling .
Critical Micelle Concentration (CMC) and Solubility
- CMC Data : shows CMC values for quaternary ammonium compounds (3.7–8.3 mM), indirectly suggesting that the target compound’s hydrophobicity (due to chlorophenyl/methyl groups) may reduce aqueous solubility compared to polar analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
